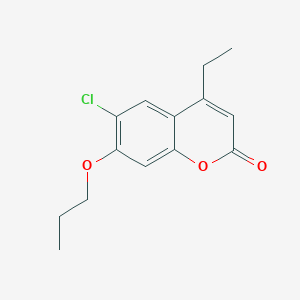
2,2'-(2,3-dihydro-1H-inden-2-ylimino)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(2,3-dihydro-1H-inden-2-ylimino)diethanol, commonly known as DIEN, is a chelating agent that has been extensively used in various scientific research applications. DIEN is a bidentate ligand that forms complexes with metal ions, and its unique chemical structure makes it an attractive molecule for various research studies.
Wissenschaftliche Forschungsanwendungen
DIEN has been extensively used in various scientific research applications, including catalysis, electrochemistry, and material science. DIEN is a versatile ligand that can form complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been used as catalysts in various chemical reactions, including the oxidation of alcohols and the reduction of ketones.
Wirkmechanismus
The mechanism of action of DIEN involves the formation of complexes with metal ions, which can then undergo various chemical reactions. The bidentate nature of DIEN allows it to form stable complexes with metal ions, which can then be used as catalysts in various chemical reactions.
Biochemical and Physiological Effects:
DIEN has no known biochemical or physiological effects on living organisms. It is a chelating agent that is primarily used in various scientific research applications and has no known medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIEN in lab experiments is its ability to form stable complexes with metal ions, which can then be used as catalysts in various chemical reactions. Additionally, DIEN is relatively easy to synthesize and purify, making it a cost-effective ligand for various research studies. However, one of the limitations of using DIEN in lab experiments is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research involving DIEN, including the development of new catalysts for various chemical reactions, the synthesis of new metal complexes using DIEN, and the exploration of new applications for DIEN in material science. Additionally, there is potential for further research into the mechanism of action of DIEN and its complexes with metal ions, which could lead to new insights into the field of catalysis.
Synthesemethoden
DIEN can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-inden-2-one with ethylenediamine in the presence of sodium borohydride. The reaction results in the formation of DIEN as a yellow solid, which can be purified using recrystallization techniques.
Eigenschaften
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-7-5-14(6-8-16)13-9-11-3-1-2-4-12(11)10-13/h1-4,13,15-16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFPCWPLRKNJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5158978.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)

![methyl 2-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5158993.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)


![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)